1-(4-Chloro-2-benzofuranyl)ethanone
Description
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
1-(4-chloro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
InChI Key |
FJOKCAZMSFWPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The condensation begins with the deprotonation of 4-chlorosalicylaldehyde by K₂CO₃, forming a phenoxide ion. This intermediate undergoes nucleophilic attack on chloroacetone, followed by dehydration to yield the benzofuran core. The chloro substituent at the 4-position remains intact throughout the process. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ (1.2–1.5 equiv) |
| Temperature | Reflux (56–60°C) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
The product is isolated via vacuum distillation or recrystallization from ethanol. Structural confirmation is achieved through NMR (¹H/¹³C) and mass spectrometry, with the molecular formula C₁₀H₇ClO₂ verified.
Cyclization and Acylation Approaches
Alternative routes leverage cyclization of pre-functionalized precursors to construct the benzofuran ring. A patent describing the synthesis of related benzofuran intermediates (e.g., N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide) highlights methodologies adaptable to this compound.
Key Steps in Cyclization-Based Synthesis
Precursor Preparation :
Optimization Insights :
| Cyclization Method | Conditions | Yield |
|---|---|---|
| Acid-Catalyzed | H₂SO₄, 80°C, 3h | 70% |
| Microwave-Assisted | 150W, 100°C, 15min | 78% |
| Thermal (Reflux) | Toluene, 110°C, 4h | 65% |
Industrial-Scale Production Considerations
Scalable synthesis requires addressing challenges such as reagent cost, waste management, and reaction reproducibility. Patents emphasize:
- Chlorine Recycling : Electrolysis of waste alkali metal chlorides to regenerate HClO for chlorination steps.
- One-Pot Syntheses : Combining multiple steps (e.g., acylation, cyclization) without intermediate isolation to reduce processing time.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Claisen-Schmidt | High yield, simplicity | Requires dry solvents |
| Cyclization/Acylation | Scalable, adaptable to derivatives | Multi-step purification |
| Palladium Catalysis | Enables functionalization | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed:
- Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanone Derivatives
The following table summarizes key structural analogs of 1-(4-Chloro-2-benzofuranyl)ethanone, highlighting substituent variations and their impacts:
Key Differences and Implications
Core Structure: The benzofuran core in this compound introduces a heterocyclic oxygen atom, enhancing aromaticity and electronic delocalization compared to simple phenyl-based ethanones (e.g., 2-Chloro-1-(4-chlorophenyl)ethanone) . This may increase thermal stability and alter solubility in polar solvents.
This contrasts with hydroxyl or methoxy substituents in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone, which introduce hydrogen-bonding capacity .
Synthetic Pathways: Benzofuran-containing ethanones may require specialized synthesis routes, such as cyclization of pre-functionalized precursors or Friedel-Crafts acylation on benzofuran derivatives. In contrast, phenyl-based analogs are often synthesized via direct halogenation or substitution on acetophenone derivatives .
Biological Activity: Benzofuran derivatives like 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone exhibit antioxidant and antifungal activities , suggesting that the target compound may share similar bioactivity. Chlorinated phenyl ethanones, such as those in and , are frequently explored for antimicrobial and anticancer properties.
Physical and Chemical Properties
- Melting Points: Benzofuran derivatives generally exhibit higher melting points than phenyl analogs due to increased molecular rigidity (e.g., 97–98°C for [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone vs. lower values for non-rigid structures) .
- Solubility : The chloro substituent may reduce solubility in aqueous media compared to hydroxylated analogs but enhance lipid solubility, improving membrane permeability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
